![molecular formula C23H24N4O3 B11013564 trans-N-(4-acetylphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11013564.png)
trans-N-(4-acetylphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-N-(4-acetylphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide: is a complex organic compound that features a cyclohexane ring substituted with a carboxamide group, a benzotriazinone moiety, and an acetylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-N-(4-acetylphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide typically involves multiple steps:
Formation of the Benzotriazinone Moiety: This can be achieved by reacting an appropriate hydrazine derivative with a carboxylic acid derivative under acidic conditions to form the benzotriazinone ring.
Attachment to Cyclohexane Ring: The benzotriazinone moiety is then attached to a cyclohexane ring via a nucleophilic substitution reaction, often using a halogenated cyclohexane derivative.
Introduction of the Acetylphenyl Group: The final step involves the acylation of the amine group on the cyclohexane ring with 4-acetylphenyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylphenyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the benzotriazinone moiety, potentially converting it to a more reduced form such as a hydrazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzotriazinone and cyclohexane moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include hydrazine derivatives.
Substitution: Products depend on the nucleophile used but can include various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, trans-N-(4-acetylphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide may be studied for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.
Industry
In the industrial sector, this compound could be used in the development of new materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of trans-N-(4-acetylphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The benzotriazinone moiety may play a crucial role in binding to these targets, while the acetylphenyl group could enhance its affinity and specificity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- trans-N-(4-acetylphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide
- This compound
Uniqueness
Compared to similar compounds, This compound stands out due to its unique combination of functional groups. The presence of both a benzotriazinone moiety and an acetylphenyl group provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C23H24N4O3 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C23H24N4O3/c1-15(28)17-10-12-19(13-11-17)24-22(29)18-8-6-16(7-9-18)14-27-23(30)20-4-2-3-5-21(20)25-26-27/h2-5,10-13,16,18H,6-9,14H2,1H3,(H,24,29) |
InChI Key |
LAXPJJOEUPOSFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(4-fluorobenzyl)piperidin-4-yl]propanamide](/img/structure/B11013486.png)
![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11013493.png)
![Ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate](/img/structure/B11013496.png)
![N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B11013497.png)
![2-(2-methylpropyl)-5-[(2-phenylmorpholin-4-yl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11013498.png)
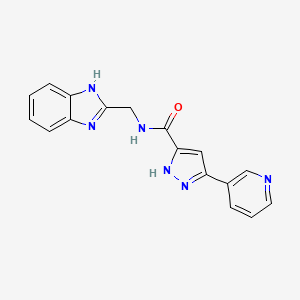
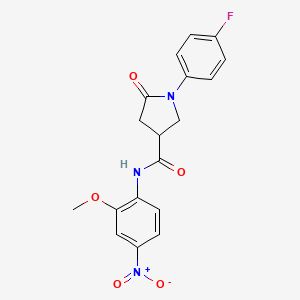
![2-(4-bromo-1H-indol-1-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B11013518.png)
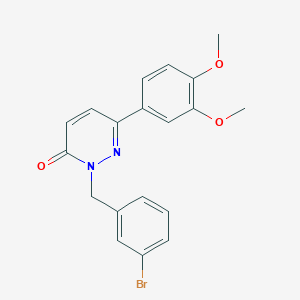
![N-{4-[(diisobutylamino)sulfonyl]phenyl}-3-fluorobenzamide](/img/structure/B11013524.png)
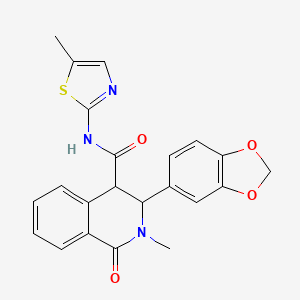
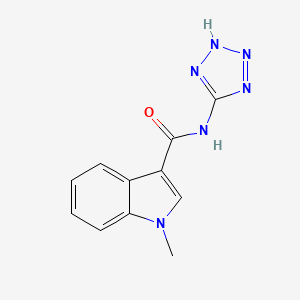
![N-(3,4-dimethoxybenzyl)-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide](/img/structure/B11013554.png)
![[2-Methyl-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B11013557.png)
